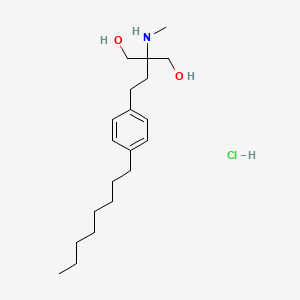
1,2-Epoxy GA3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Epoxy GA3 is a derivative of Gibberellic Acid, a plant hormone that promotes growth and elongation of cells. This compound, with the molecular formula C19H22O7, is known for its role in regulating various physiological processes in plants, including stem elongation, seed germination, and fruit development .
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Epoxy GA3 can be synthesized through several methods. One common approach involves the oxidation of Gibberellic Acid using specific oxidizing agents under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the epoxy group .
Industrial Production Methods: Industrial production of this compound often involves large-scale fermentation processes using fungi such as Gibberella fujikuroi. The fermentation process is optimized to maximize yield and purity, followed by extraction and purification steps to isolate the desired compound .
化学反応の分析
Types of Reactions: 1,2-Epoxy GA3 undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the epoxy group into other functional groups.
Substitution: The epoxy group can be substituted with nucleophiles to form new compounds.
Common Reagents and Conditions:
Oxidizing Agents: Used for oxidation reactions.
Reducing Agents: Employed in reduction reactions.
Nucleophiles: Utilized in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, ring-opening reactions of the epoxy group can yield diols or halohydrins .
科学的研究の応用
1,2-Epoxy GA3 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its role in plant growth and development.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Industry: Applied in agriculture to enhance crop yield and quality.
作用機序
The mechanism of action of 1,2-Epoxy GA3 involves its interaction with specific molecular targets in plants. It binds to receptors that trigger signaling pathways, leading to the activation of genes involved in growth and development. The compound modulates various physiological processes by influencing hormone levels and gene expression .
類似化合物との比較
Gibberellic Acid: The parent compound of 1,2-Epoxy GA3, known for its plant growth-promoting properties.
1,2-Epoxypropane: Another epoxide with different applications in organic synthesis.
Epoxyethane: A simpler epoxide used in various chemical reactions.
Uniqueness: Its ability to modulate growth and development processes makes it a valuable compound for scientific research and industrial applications .
特性
分子式 |
C19H22O7 |
|---|---|
分子量 |
362.4 g/mol |
IUPAC名 |
(1R,2R,5S,8S,9R,10R,11S,12R,13S,15S)-5,12-dihydroxy-11-methyl-6-methylidene-17-oxo-14,16-dioxahexacyclo[9.4.2.15,8.01,10.02,8.013,15]octadecane-9-carboxylic acid |
InChI |
InChI=1S/C19H22O7/c1-7-5-17-6-18(7,24)4-3-8(17)19-11(9(17)14(21)22)16(2,15(23)26-19)12(20)10-13(19)25-10/h8-13,20,24H,1,3-6H2,2H3,(H,21,22)/t8-,9+,10+,11-,12+,13+,16+,17+,18+,19-/m1/s1 |
InChIキー |
KQJMPUSFTIVOFU-VUGYBOQRSA-N |
異性体SMILES |
C[C@]12[C@H]3[C@H]([C@@]45CC(=C)[C@@](C4)(CC[C@H]5[C@@]3([C@@H]6[C@H]([C@@H]1O)O6)OC2=O)O)C(=O)O |
正規SMILES |
CC12C3C(C45CC(=C)C(C4)(CCC5C3(C6C(C1O)O6)OC2=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


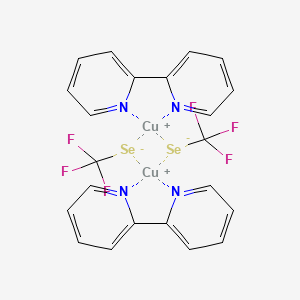
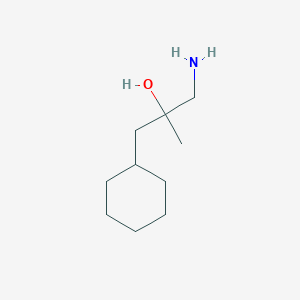
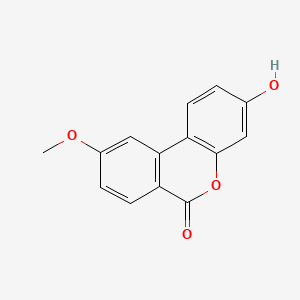
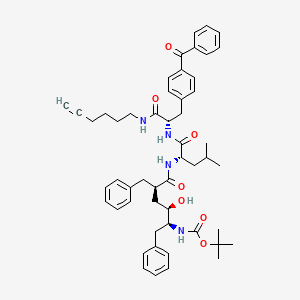

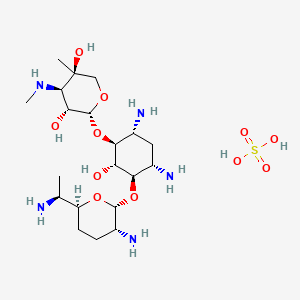
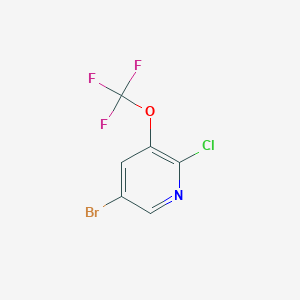
![2-Butyl-4,4-dimethyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-4,5-dihydroimidazol-5-one](/img/structure/B13438375.png)
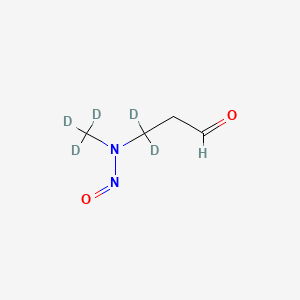
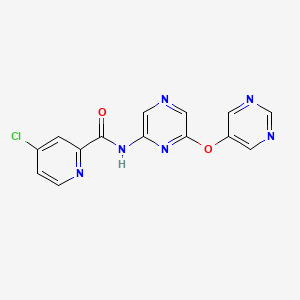
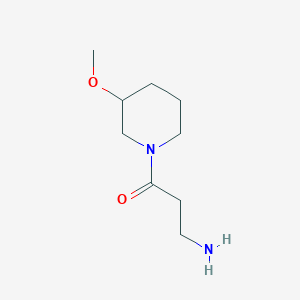
![3-[(Methylamino)methyl]oxolan-3-ol](/img/structure/B13438394.png)
![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(2-bromo-1,1-dimethoxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrobromide](/img/structure/B13438407.png)
